molecular formula C10H18O4 B166012 Dibutyl oxalate CAS No. 2050-60-4

Dibutyl oxalate

Cat. No. B166012
CAS RN: 2050-60-4
M. Wt: 202.25 g/mol
InChI Key: JKRZOJADNVOXPM-UHFFFAOYSA-N
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Description

Dibutyl oxalate is a chemical compound that has been studied for various applications, including its use as a desulfurization agent in fuels and as a potential dielectric material due to its phase transition properties. It is synthesized from oxalic acid and n-butanol or isobutyl alcohol, with various catalysts such as stannic chloride, sodium bisulfate, and nanometer Sm2O3 under different conditions, including microwave irradiation .

Synthesis Analysis

The synthesis of dibutyl oxalate has been optimized using different catalysts and reaction conditions. Stannic chloride has been used as a catalyst with a molar ratio of oxalic acid to n-butanol of 1:3.5, achieving a yield of 92.16% . Other catalysts such as NaHSO4, p-toluenesulfonic acid, and nanometer Sm2O3 have also been employed, with the latter achieving an esterification rate of 98.3% under microwave irradiation . The synthesis process has been further refined using techniques like orthogonal experiments and central composite design to establish optimal reaction conditions .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of dibutyl oxalate, they do discuss the synthesis and properties of related oxalate compounds. For instance, oxalate has been used as a template in the formation of di-zinc macrocycles, which were characterized by NMR spectroscopy and X-ray crystallography . These studies contribute to the broader understanding of oxalate chemistry, which is relevant to the molecular structure of dibutyl oxalate.

Chemical Reactions Analysis

Dibutyl oxalate participates in chemical reactions as a desulfurization agent. An oxalate-based deep eutectic solvent (DES) exhibited high activity in the oxidative desulfurization of dibenzothiophene, a sulfur-containing compound found in fuels . This indicates that dibutyl oxalate and related compounds can be reactive in certain chemical environments, particularly in the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibutyl oxalate have been explored in the context of its phase transition behavior. Dibutylammonium hydrogen oxalate, a related compound, undergoes a reversible phase transition at 321.6 K, which is accompanied by a change in dielectric constant, suggesting potential applications as a switchable dielectric material . These properties are indicative of the behavior that dibutyl oxalate might exhibit under similar conditions.

Scientific Research Applications

1. Synthesis of Monoalkyl Oxalates

  • Methods of Application or Experimental Procedures: The researchers developed a practical synthesis of monoalkyl oxalates in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters. The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
  • Results or Outcomes: The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .

2. Synthesis of Poly(oxalamide) Films

  • Summary of the Application: Dibutyl oxalate is used in the synthesis of visually and infrared transparent poly(oxalamide) films with mechanical toughness .
  • Methods of Application or Experimental Procedures: Dibutyl oxalate is mixed with 1,5-Diamino-2-methylpentane in a polypropylene container and placed in a centrifugal mixer for 1 minute at 2000 rpm. The mixture is then left to cool off for 5 minutes at room temperature while curative is weighed via syringe .
  • Results or Outcomes: The film is left at room temperature for 1 hour and then placed in an 80°C oven for at least 6 hours to completely evaporate n-butanol condensate. Typical yields were 90-95% by weight .

Safety And Hazards

Dibutyl oxalate can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing, gloves, and eye/face protection .

Future Directions

The synthesis of monoalkyl oxalates, including dibutyl oxalate, under green conditions is a topic of ongoing research . The development of practical and environmentally friendly synthesis methods could have significant implications for various industrial applications .

properties

IUPAC Name

dibutyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRZOJADNVOXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)OCCCC
Source PubChem
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID7041916
Record name Dibutyl ethanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid
Record name Dibutyl oxalate
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Record name Oxalic acid dibutyl ester
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name Oxalic acid dibutyl ester
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Vapor Pressure

0.09 [mmHg]
Record name Dibutyl oxalate
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Product Name

Dibutyl oxalate

CAS RN

2050-60-4
Record name Dibutyl oxalate
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Record name Ethanedioic acid, 1,2-dibutyl ester
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Record name DIBUTYL OXALATE
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Record name Oxalic acid dibutyl ester
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Melting Point

-29 °C
Record name Oxalic acid dibutyl ester
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Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods II

Procedure details

Experiment was run in the same manner as in Example 4 except that the catalyst was replaced by 1.0 wt.% palladium-on-silicon-carbide. As the result, it was found that n-butyl formate was produced in a space time yield of 202 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods III

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
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50 mL
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triethylammonium sulfate
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0.191 mol
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oxygen CO
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ketal
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0.69 mmol
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Yield
98%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
S UCHIUMI, M YAMASHITA - Journal of The Japan Petroleum …, 1982 - jstage.jst.go.jp
… In the process, dibutyl oxalate is produced from CO and BuONO in the presence of a palladium catalyst. In this paper, we will report the results obtained from the industrial point of view. …
Number of citations: 14 www.jstage.jst.go.jp
LM HE, XC CHEN, JS MA, W WANG… - Journal of Beijing …, 2010 - journal.buct.edu.cn
Abstract: The synthesis of dibutyl oxalate over Pd/Al 2 O 3 catalysts by CO coupling in a fixed bed reactor has been investigated. The Al 2 O 3 supports were characterized after …
Number of citations: 2 journal.buct.edu.cn
AI Zvaigzne, B Smith, Y Cordero… - Physics and Chemistry …, 1992 - Taylor & Francis
… anthracene dissolved in three binary mixtures containing dimethyl adipate with cyclohexane, methylcyclohexane and n-heptane, and in six solvent mixtures containing dibutyl oxalate …
Number of citations: 2 www.tandfonline.com
R Caine, DM Albert, M Lahav… - … Ophthalmology & Visual …, 1975 - arvojournals.org
… The clinical picture resembling fundus albipunctatus was seen to develop in rabbits following subcutaneous injection with dibutyl oxalate. On histologic examination, the flecks were …
Number of citations: 17 arvojournals.org
U Weber, HU Sons, W Lenz, H Bernsmeier - Graefe's archive for clinical …, 1986 - Springer
… the injection of calcium chloride and dibutyl oxalate; no inflammatory processes had occurred … dibutyl oxalate in albino and pigmented rabbits without any previous induction of uveitis. …
Number of citations: 3 link.springer.com
C Yang, H Liu, K He, Y Xue, Y Li, X Chang… - Energy Sources, Part …, 2016 - Taylor & Francis
… In the current study, the effects of isooctyl nitrate, tert-butyl peroxybenzoate, acetone, 2-ethoxyethanol, and dibutyl oxalate on DDCL CN as well as their synergistic effects were …
Number of citations: 9 www.tandfonline.com
JM Elliot, M Haluska, JP Peters, EP Barton - Journal of Dairy Science, 1979 - Elsevier
… The butyl benzoate and dibutyl oxalate contribution were … The dibutyl oxalate contamination is not distinguishable from … of M/VIA was identified as dibutyl oxalate by comparison of the …
Number of citations: 7 www.sciencedirect.com
WA Brainard, J Ferrante - 1979 - ntrs.nasa.gov
… ZDP was an effective antiwear additive for all the diesters except dibutyl oxalate and dibutyl sebacate. The high wear measured for the additive-containing oxalate was related to …
Number of citations: 7 ntrs.nasa.gov
AS Korostelev, SA Panichev - Tyumen State University Herald, 2013 - elibrary.ru
… data on kinetics of the re-etherification process in the chemical system containing three esters, two alcohols, and a catalyst (diethyl oxalate, ethyl butyl oxalate, dibutyl oxalate, ethanol, …
Number of citations: 0 elibrary.ru
MJ Allison, ET Littledike, LF James - Journal of Animal Science, 1977 - academic.oup.com
… Dibutyl oxalate was prepared and measured by gas chromatography (Salanitro and Muirhead, 1975); heptanoate was the internal standard. The retention time for dibutyl oxalate …
Number of citations: 137 academic.oup.com

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